molecular formula C19H13FN4O2 B5537420 1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione

1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione

Cat. No. B5537420
M. Wt: 348.3 g/mol
InChI Key: XJLNIXNDPVRNEC-YVLHZVERSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione involves intricate steps to incorporate fluorophenyl and phenylpyrazol groups into the pyrazolidinedione framework. These processes yield high-purity products suitable for structural determination via single-crystal diffraction, showcasing the molecular conformation and planarity, except for one of the fluorophenyl groups which tends to orient perpendicular to the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Molecular Structure Analysis

Detailed molecular structure analysis of similar compounds reveals the importance of vibrational frequencies, geometrical parameters, and stability arising from hyper-conjugative interactions and charge delocalization. Techniques such as FT-IR, NBO, HOMO-LUMO, and MEP analysis provide insights into the molecular geometry and electronic properties, indicating significant electronegativity in specific groups, which highlights the molecule's reactive parts (Mary et al., 2015).

Chemical Reactions and Properties

The chemical behavior of 1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione and related compounds involves various reactions, including Knoevenagel condensation, which plays a crucial role in synthesizing derivatives with potential biological activities. These reactions not only expand the chemical diversity of this class but also enhance the understanding of their chemical properties (Prakash et al., 2011).

Physical Properties Analysis

The analysis of physical properties such as solubility, melting points, and crystalline structure is essential for understanding the applications and handling of these compounds. Single-crystal X-ray diffraction studies reveal detailed crystalline structures, demonstrating the compounds' solid-state configurations and intermolecular interactions, which contribute to their stability and physical properties (Jasinski et al., 2010).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and interactions with biological molecules, are of significant interest. Molecular docking studies and spectroscopic analyses contribute to understanding these properties, showing how specific functional groups and molecular geometry affect their behavior in chemical and biological contexts (Mary et al., 2015).

Scientific Research Applications

Antimicrobial Activity

1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione and its derivatives have been explored for their antimicrobial properties. Research indicates that various fluorine-containing pyrazolone derivatives exhibit significant antimicrobial activity. For instance, the synthesis and evaluation of such compounds have demonstrated their potential against a range of microbial strains, highlighting their applicability in developing new antimicrobial agents (Shelke et al., 2007). Additionally, studies focusing on the synthesis and antimicrobial activity of specific Schiff’s bases and their derivatives have further confirmed the antimicrobial efficacy of these compounds, suggesting their potential in addressing microbial resistance (Mistry et al., 2016).

Structural Characterization and Synthesis

The structural characterization and synthesis of compounds related to 1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione have been subjects of scientific interest. Studies have detailed the synthesis of isostructural compounds with similar frameworks, providing insights into their crystalline structures and molecular conformations. Such research is crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Kariuki et al., 2021).

Anti-inflammatory Activity

Research into the anti-inflammatory properties of derivatives of 1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione has shown promising results. The synthesis of novel compounds and their subsequent evaluation for anti-inflammatory activity have identified several derivatives with significant effects. This line of research holds potential for the development of new anti-inflammatory medications, contributing to the treatment of various inflammatory disorders (Sunder et al., 2013).

Electrophilic Fluorination

The exploration of electrophilic fluorination techniques, particularly those that are metal-free, has been applied to compounds related to 1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione. Such studies have not only expanded the toolkit for synthesizing fluorinated pyrazoles but have also opened new pathways for the creation of compounds with potential applications in medicinal chemistry and material science. The development of these fluorination methods underscores the importance of innovative synthetic strategies in expanding the chemical diversity and applicability of pyrazole-based compounds (Bonacorso et al., 2015).

properties

IUPAC Name

(4Z)-1-(4-fluorophenyl)-4-[(1-phenylpyrazol-4-yl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O2/c20-14-6-8-16(9-7-14)24-19(26)17(18(25)22-24)10-13-11-21-23(12-13)15-4-2-1-3-5-15/h1-12H,(H,22,25)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLNIXNDPVRNEC-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C=N2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione

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